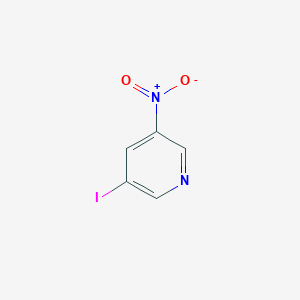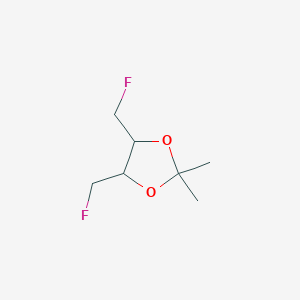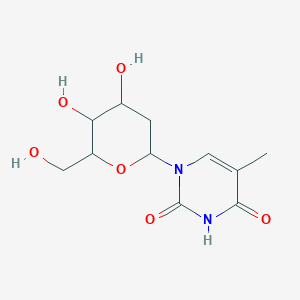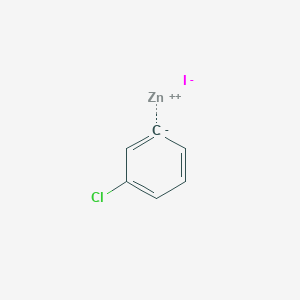
(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yield and purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties .
Medicine
In medicine, this compound is investigated for its potential pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and fungicides, due to its ability to interact with biological targets in pests and pathogens .
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride
- **1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- **N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrazole ring. This structural feature can influence its reactivity and binding affinity to molecular targets, making it distinct from other pyrazole derivatives .
Properties
CAS No. |
1423026-52-1 |
|---|---|
Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8;/h2-7,11H,13H2,1H3;1H |
InChI Key |
MIJODPYDBWFZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)









![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)

